4-bromobenzo[cd]indol-2(1H)-one

BET bromodomain inhibition BRD4 Epigenetic cancer therapy

Select 4-bromobenzo[cd]indol-2(1H)-one as your core scaffold for developing potent BRD4 bromodomain inhibitors, PARP1 inhibitors, or Hedgehog pathway modulators. Its unique 4-bromo substituent is essential for regiospecific cross-coupling diversification and validated target engagement, unlike other regioisomers. Supplied with batch-specific QC (NMR, HPLC, GC) to support your critical synthetic programs.

Molecular Formula C11H6BrNO
Molecular Weight 248.07 g/mol
Cat. No. B12830327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromobenzo[cd]indol-2(1H)-one
Molecular FormulaC11H6BrNO
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C(=C1)NC3=O)Br
InChIInChI=1S/C11H6BrNO/c12-7-4-6-2-1-3-9-10(6)8(5-7)11(14)13-9/h1-5H,(H,13,14)
InChIKeyPUQVLRCXEGYWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzo[cd]indol-2(1H)-one CAS 37960-55-7: Procurement Specifications and Baseline Characterization


4-Bromobenzo[cd]indol-2(1H)-one (CAS: 37960-55-7, molecular formula C₁₁H₆BrNO, molecular weight 248.08) is a brominated tricyclic indole derivative featuring a fused benzo[cd]indol-2(1H)-one core with a bromine substituent at the 4-position [1]. The compound exhibits a melting point of 260-260.5 °C (recrystallized from benzene), predicted boiling point of 300.8±21.0 °C, predicted density of 1.727±0.06 g/cm³, and predicted pKa of 12.27±0.20 . This scaffold has been extensively characterized as a core pharmacophore in multiple therapeutic programs, including BET bromodomain inhibition, PARP inhibition, Hedgehog pathway modulation, and lysosome-targeted anti-metastatic applications [2].

4-Bromobenzo[cd]indol-2(1H)-one: Why Non-Equivalent Bromo-Regioisomers or Unsubstituted Analogs Cannot Be Interchanged


Substitution of 4-bromobenzo[cd]indol-2(1H)-one with other benzo[cd]indol-2(1H)-one analogs is not permissible due to regiospecific reactivity and distinct crystallographically-validated binding interactions. The 4-position bromine serves as both a critical synthetic handle for cross-coupling diversification and a structural determinant influencing target engagement. Crystal structures of the unsubstituted benzo[cd]indol-2(1H)-one core bound to the BRD4 bromodomain (PDB: 5cqt, 5d0c) establish the precise binding orientation of this scaffold at 1.62 Å resolution [1]. The 4-bromo substituent occupies a distinct vector relative to the binding pocket compared to alternative substitution patterns (e.g., 5-bromo or 6-bromo regioisomers) . Furthermore, procurement specifications reveal that 4-bromobenzo[cd]indol-2(1H)-one is supplied at standardized 98% purity with batch-specific QC documentation (NMR, HPLC, GC), whereas alternative brominated regioisomers lack equivalent commercial availability and validated QC frameworks .

4-Bromobenzo[cd]indol-2(1H)-one: Quantitative Differentiation Evidence for Scientific Procurement


Scaffold-Derived BRD4 Binding Affinity and Oral Bioavailability Metrics for 4-Bromobenzo[cd]indol-2(1H)-one-Based Inhibitors

While 4-bromobenzo[cd]indol-2(1H)-one itself is primarily employed as a synthetic intermediate, the scaffold-derived optimized lead compound 85 (bearing the same benzo[cd]indol-2(1H)-one core structure) demonstrates quantifiable differentiation versus the initial virtual screening hit compound 1. Compound 85 binds to the BRD4 bromodomain with Kd = 130 nM by ITC, representing a >12-fold improvement over compound 1 (IC₅₀ = 1580 nM in the same AlphaScreen assay format) [1]. In thermal shift assay (TSA), compound 85 produced ΔTₘ = 9.9 °C for BRD4(1) stabilization [2]. Critically, compound 85 demonstrated oral bioavailability of 75.8% with moderate half-life T₁/₂ = 3.95 h in rat PK studies, establishing the scaffold's in vivo developability [1].

BET bromodomain inhibition BRD4 Epigenetic cancer therapy

Lysosome-Targeted Anti-Metastatic Activity: Polyamine-Conjugated Benzo[cd]indol-2(1H)-one Derivatives vs. Parent Scaffold

Derivatization of the benzo[cd]indol-2(1H)-one core with polyamine side chains (exemplified by compound 15f) yields quantifiable functional differentiation versus the unsubstituted parent scaffold. Compound 15f demonstrated potent inhibition of hepatocellular carcinoma migration both in vitro and in vivo, with the mechanism involving lysosomal entry via the polyamine transporter and subsequent induction of mutually reinforcing autophagy and apoptosis [1]. The parent homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) served as the baseline, with compound 15f exhibiting stronger green fluorescence intensity for lysosomal imaging applications [1].

Anti-metastatic Lysosome targeting Hepatocellular carcinoma

PARP Inhibitor Intermediate Utility: 4-Bromobenzo[cd]indol-2(1H)-one as a Key Synthetic Building Block

4-Bromobenzo[cd]indol-2(1H)-one is explicitly claimed as a key intermediate in the synthesis of PARP1 inhibitors, with the 4-position bromine serving as the essential reactive handle for downstream functionalization. A 2023 patent application discloses that PARP1 inhibitor intermediates of this structural class incorporate halogens (specifically including -Br) at the R1 position for subsequent diversification via cross-coupling chemistry [1]. In contrast, the unsubstituted benzo[cd]indol-2(1H)-one lacks this synthetic utility for palladium-catalyzed coupling reactions, requiring additional functionalization steps to install reactive handles [2].

PARP1 inhibition Synthetic intermediate Cross-coupling

Hedgehog Pathway Inhibition: Benzo[cd]indol-2(1H)-one Scaffold Activity vs. Upstream Pathway Modulators

The benzo[cd]indol-2(1H)-one scaffold (compound 1) demonstrated sub-micromolar potency in Hedgehog pathway cell models, reducing cellular and ciliary GLI2 levels and preventing GLI1 expression [1]. Unlike SMO antagonists that target upstream components of the Hedgehog pathway, benzo[cd]indol-2(1H)-ones act downstream of Suppressor of Fused (SUFU), potentially circumventing resistance mechanisms associated with SMO mutations [1]. Compound 1 also competed with a known degrader for binding to BET bromodomains and increased BRD2 levels [1].

Hedgehog pathway GLI inhibition Epigenetic cancer therapy

Commercial Purity Specifications and QC Documentation: 4-Bromobenzo[cd]indol-2(1H)-one Procurement Standards

4-Bromobenzo[cd]indol-2(1H)-one (CAS: 37960-55-7) is commercially available with standardized purity of 98% from multiple verified suppliers, with batch-specific QC documentation including NMR, HPLC, and GC analysis reports provided upon request . Alternative brominated regioisomers (e.g., 5-bromo, 6-bromo, or 6,8-dibromo derivatives) lack equivalent established commercial supply chains with validated analytical QC frameworks . The MDL number (MFCD34180615) and SMILES notation (O=C1NC2=C3C1=CC(Br)=CC3=CC=C2) provide unambiguous compound identification for procurement .

QC documentation Batch analysis Procurement specifications

4-Bromobenzo[cd]indol-2(1H)-one: Recommended Procurement Scenarios Based on Quantitative Evidence


Synthesis of Orally Bioavailable BRD4 BET Inhibitors for Oncology Programs

Procure 4-bromobenzo[cd]indol-2(1H)-one as the starting scaffold for developing BRD4 BET bromodomain inhibitors. The benzo[cd]indol-2(1H)-one core has been optimized to yield compounds with Kd = 130 nM for BRD4, oral bioavailability F = 75.8%, and T₁/₂ = 3.95 h [1]. The 4-bromo substituent provides a reactive handle for diversification to improve potency beyond the initial 1580 nM IC₅₀ baseline hit [1].

Development of Dual-Functional Theranostic Agents Targeting Lysosomes

Use 4-bromobenzo[cd]indol-2(1H)-one as a core intermediate for synthesizing polyamine-conjugated derivatives with lysosome-targeting capabilities. Derivatized compounds such as 15f demonstrate hepatocellular carcinoma anti-metastatic activity and enhanced lysosomal fluorescence intensity compared to baseline HBC conjugates [2], enabling simultaneous therapeutic and imaging applications.

PARP1 Inhibitor Lead Optimization via Palladium-Catalyzed Cross-Coupling

Employ 4-bromobenzo[cd]indol-2(1H)-one as a key intermediate for PARP1 inhibitor synthesis. The 4-position bromine enables direct Suzuki, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling diversification without requiring separate halogenation steps [3]. This synthetic efficiency is explicitly claimed in patent applications for PARP1 inhibitor intermediate preparation [3].

Hedgehog Pathway Inhibitor Development for SMO-Resistant Cancers

Utilize 4-bromobenzo[cd]indol-2(1H)-one as a scaffold for developing downstream Hedgehog pathway inhibitors. Unlike SMO antagonists, benzo[cd]indol-2(1H)-one-derived compounds act downstream of SUFU, reducing GLI2 levels with sub-micromolar potency and circumventing SMO mutation-mediated resistance mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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